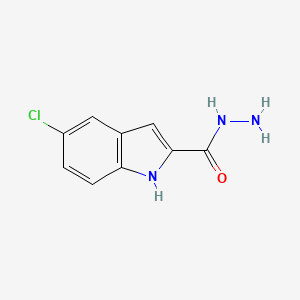

5-chloro-1H-indole-2-carbohydrazide

Description

BenchChem offers high-quality 5-chloro-1H-indole-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1H-indole-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHHLZAKLPOCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406451 | |

| Record name | 5-chloro-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20948-67-8 | |

| Record name | 5-Chloro-1H-indole-2-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20948-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 5-Chloro-1H-indole-2-carbohydrazide

A Privileged Scaffold for Antimicrobial and Anticancer Drug Discovery

Part 1: Executive Summary

5-Chloro-1H-indole-2-carbohydrazide (CAS 20948-67-8) represents a high-value "privileged scaffold" in medicinal chemistry. Distinguished by the indole core's rigidity and the 5-position chlorine atom's lipophilic modulation, this compound serves as a critical intermediate for synthesizing diverse heterocyclic libraries. Its primary utility lies in its capacity to undergo cyclization into 1,3,4-oxadiazoles and 1,2,4-triazoles, or condensation to form Schiff bases—moieties historically validated for broad-spectrum antimicrobial, antiviral, and anticancer activities.[1] This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in modern drug development.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]

The 5-chloro substituent enhances the lipophilicity (LogP) of the indole core compared to the unsubstituted parent, potentially improving membrane permeability—a critical factor in drug design (Lipinski’s Rule of 5).

| Property | Specification |

| Chemical Name | 5-Chloro-1H-indole-2-carbohydrazide |

| CAS Number | 20948-67-8 |

| Molecular Formula | C₉H₈ClN₃O |

| Molecular Weight | 209.63 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH/EtOH; Insoluble in water |

| Melting Point | >230 °C (Decomposes) |

| Key Functional Groups | Indole NH (H-bond donor), Carbohydrazide (Nucleophile), 5-Cl (Lipophilic/Electronic modulator) |

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 5-chloro-1H-indole-2-carbohydrazide typically follows a robust two-step sequence starting from commercially available 4-chlorophenylhydrazine.

Core Synthesis Workflow

-

Fischer Indole Cyclization: Reaction of 4-chlorophenylhydrazine with ethyl pyruvate yields the ethyl ester intermediate.

-

Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine hydrate yields the target carbohydrazide.

Visualization: Synthetic Route (Graphviz)

Figure 1: Step-wise synthesis of 5-chloro-1H-indole-2-carbohydrazide from 4-chlorophenylhydrazine.

Part 4: Experimental Protocols

Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate (Precursor)

Rationale: The Fischer indole synthesis is chosen for its regioselectivity and scalability.

-

Reactants: Dissolve 4-chlorophenylhydrazine hydrochloride (10 mmol) and ethyl pyruvate (10 mmol) in absolute ethanol (30 mL).

-

Catalysis: Add 3-5 drops of concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Reaction: Reflux the mixture for 3–5 hours. Monitor consumption of hydrazine via TLC (System: Hexane:EtOAc 7:3).

-

Work-up: Cool to room temperature. Pour onto crushed ice. The precipitate (ester) is filtered, washed with water, and recrystallized from ethanol.

-

Validation: Confirm structure via ¹H NMR (Presence of ethyl quartet ~4.3 ppm and triplet ~1.3 ppm).

Synthesis of 5-Chloro-1H-indole-2-carbohydrazide (Target)

Rationale: Hydrazinolysis converts the ester to the hydrazide under mild conditions, preserving the indole ring integrity.

-

Setup: Suspend Ethyl 5-chloro-1H-indole-2-carboxylate (5 mmol) in absolute ethanol (20 mL).

-

Addition: Add Hydrazine hydrate (99%, 25 mmol, 5 equiv) dropwise. Note: Excess hydrazine drives the equilibrium forward.

-

Reflux: Heat to reflux (approx. 78 °C) for 6–10 hours. The solid may initially dissolve and then reprecipitate as the product forms.

-

Isolation: Cool the reaction mixture to 0 °C. Filter the resulting solid.

-

Purification: Wash the cake with cold ethanol (2 x 5 mL) and ether to remove unreacted hydrazine. Recrystallize from ethanol/DMF if necessary.

-

Characterization:

-

IR (KBr): Look for doublet -NH2 peaks (3300-3200 cm⁻¹) and Amide I carbonyl (1650 cm⁻¹).

-

¹H NMR (DMSO-d₆): Indole NH (s, ~11.8 ppm), CONH (s, ~9.8 ppm), NH₂ (br s, ~4.5 ppm).

-

Part 5: Applications in Drug Discovery

The carbohydrazide moiety acts as a "chemical chameleon," capable of transforming into various pharmacophores.

Structural Activity Relationships (SAR)

-

Schiff Bases (Hydrazones): Condensation with aromatic aldehydes creates an azomethine linker (-CH=N-), crucial for binding to metal ions or intercalating DNA.

-

Heterocyclization: Cyclization with CS₂/KOH yields 1,3,4-oxadiazole-2-thiols , known for potent antifungal activity.

-

Nur77 Modulation: Derivatives of this scaffold have been identified as modulators of the Nur77 nuclear receptor, inducing apoptosis in hepatocellular carcinoma cells.[2]

Visualization: Downstream Reactivity (Graphviz)

Figure 2: Divergent synthesis of pharmacologically active heterocycles from the core scaffold.

Part 6: Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, it should be handled with the same rigor as analogous indole-hydrazides.

-

Hazard Statements (GHS):

-

Handling: Always manipulate within a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as hydrazides can oxidize over time.

References

-

Synthesis and Biological Activity of Functionalized Indole-2-carboxylates. ResearchGate. (Accessed 2026).[6] Describes the general Fischer indole and hydrazinolysis pathway for 5-chloro derivatives.

-

Discovery of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed Central (PMC). Details the amide coupling and synthetic handling of indole-2-carboxylic acid derivatives.

-

Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. PubMed. Highlights the anticancer application of this specific scaffold.[7]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI Molecules. Provides crystallographic data and detailed synthetic protocols for the hydrazide formation.

-

Safety Data Sheet: 5-Chloroindole-2-carboxylic acid. Fisher Scientific. Provides safety baseline for the precursor acid.

Sources

- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 2. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 5-Chlorothiophene-2-carbohydrazide | 351983-31-8 [smolecule.com]

biological activity of 5-chloroindole-2-carbohydrazide derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Chloroindole-2-Carbohydrazide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a chlorine atom at the 5-position, combined with a carbohydrazide moiety at the 2-position, creates the 5-chloroindole-2-carbohydrazide framework—a pharmacophore of significant interest. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide synthesizes current research to provide an in-depth analysis of these activities, focusing on structure-activity relationships (SAR), mechanisms of action, and proven experimental methodologies. By explaining the causality behind synthetic strategies and bioassay design, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

The 5-Chloroindole-2-Carbohydrazide Scaffold: A Privileged Structure

The indole ring is a bicyclic aromatic heterocycle that is a constituent of many natural products and synthetic compounds with profound biological importance. The introduction of a chlorine atom at the 5-position significantly modulates the molecule's physicochemical properties.[1] This halogenation enhances lipophilicity, which can improve membrane permeability, and alters the electronic distribution of the indole ring, often leading to stronger interactions with biological targets.[1]

The carbohydrazide group (-CONHNH₂) at the 2-position is a critical functional handle. It serves as a versatile synthetic intermediate, readily condensing with aldehydes and ketones to form Schiff bases (hydrazones). This versatility allows for the systematic exploration of a vast chemical space, enabling fine-tuning of the molecule's steric and electronic properties to optimize biological activity.[2][3] The hydrazone linkage (-C=N-NH-C=O) itself is known to be a key pharmacophoric element in many bioactive compounds, contributing to their ability to form hydrogen bonds and coordinate with metal ions within enzyme active sites.[4]

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 5-chloroindole have garnered substantial attention for their potent antiproliferative effects against a range of cancer cell lines.[1] The mechanism of action is often multi-faceted, involving the inhibition of critical enzymes and proteins that drive tumor growth and survival.

Mechanism of Action: Kinase and Tubulin Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is through the inhibition of protein kinases. Deregulated kinase activity is a hallmark of many cancers.[1]

-

EGFR/BRAF Inhibition : Specific 5-chloro-indole-2-carboxylate derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and its mutants (e.g., T790M), as well as BRAF kinase, which are key drivers in non-small cell lung cancer, melanoma, and other malignancies.[1][5] The indole scaffold acts as a hinge-binding motif, while the substituents introduced via the carbohydrazide linker explore deeper pockets of the ATP-binding site.

-

CDK2 Inhibition : Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle progression. Certain 5-chloroindole-2-carboxamide derivatives have been identified as potent dual inhibitors of both EGFR and CDK2, providing a multi-pronged attack on cancer cell proliferation.[6][7]

-

Tubulin Polymerization Inhibition : Another significant anticancer mechanism is the disruption of microtubule dynamics.[8] By binding to tubulin, indole derivatives can inhibit its polymerization, which is essential for the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][8]

Logical Pathway: EGFR Inhibition by 5-Chloroindole Derivatives

Caption: EGFR signaling pathway and the inhibitory action of 5-chloroindole derivatives.

Structure-Activity Relationship (SAR) and In Vitro Data

The antiproliferative potency of these compounds is highly dependent on the nature of the substituent attached to the carbohydrazide nitrogen. Condensation with various aromatic and heteroaromatic aldehydes introduces diverse functionalities that modulate activity.

-

Electron-donating vs. Electron-withdrawing groups : The electronic properties of the substituent play a crucial role. For instance, in some series, electron-withdrawing groups like halogens on the appended phenyl ring enhance activity, potentially by improving target binding affinity.[8]

-

Steric Factors : The size and shape of the substituent are critical. Bulky groups can either provide beneficial van der Waals interactions or cause steric hindrance, depending on the topology of the target's binding pocket.[9]

Table 1: In Vitro Antiproliferative Activity of Selected 5-Chloroindole Derivatives

| Compound ID | R-Group (Substituent on Hydrazone) | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| 3b | 4-Pyrrolidin-1-yl-phenethyl | MCF-7 (Breast) | Viability | 32 | [5] |

| 3e | 4-(4-Methylpiperazin-1-yl)phenethyl | MCF-7 (Breast) | Viability | 29 | [5] |

| 5e | 2-Methylpyrrolidin-1-yl-phenethyl | A549 (Lung) | EGFR Inhibition | 93 | [6] |

| 5j | 4-Fluorophenethyl | Panc-1 (Pancreatic) | CDK2 Inhibition | 19 | [6] |

| 27d | 5-Bromo-furan-2-ylmethylene | A549 (Lung) | Cytotoxicity | 430 |[8] |

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 5-Chloroindole-2-carbohydrazide derivatives have emerged as a promising class of compounds with significant activity against a spectrum of bacteria and fungi.[10][11]

Mechanism of Action

The precise mechanisms are still under investigation but are thought to involve multiple targets.

-

Enzyme Inhibition : The carbohydrazide core and its derivatives can chelate essential metal ions in bacterial enzymes, disrupting their function. Some compounds have been shown to inhibit enzymes like Mycobacterium tuberculosis enoyl reductase (InhA).[10]

-

Biofilm Disruption : Biofilms are a major contributor to persistent infections. Chloroindoles have been shown to inhibit biofilm formation in uropathogenic Escherichia coli (UPEC).[12] This is achieved by downregulating the expression of virulence genes associated with adhesion (e.g., fimbriae) and motility.[12]

-

Cell Wall/Membrane Disruption : The lipophilic nature of the 5-chloroindole scaffold may facilitate insertion into the bacterial cell membrane, leading to a loss of integrity and cell death.

Antimicrobial Spectrum and SAR

These derivatives have demonstrated broad-spectrum activity. Schiff bases derived from 5-chloro-3-phenyl-1H-indole-2-carbonyl azide have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10]

-

Influence of Heterocycles : Incorporating heterocyclic rings like 1,2,4-triazole or 1,3,4-thiadiazole often enhances antimicrobial potency. These moieties can participate in additional hydrogen bonding and electronic interactions with microbial targets.[11]

-

Lipophilicity : A balance of hydrophilicity and lipophilicity is crucial for antimicrobial action, enabling the compound to traverse the bacterial cell wall while maintaining sufficient solubility. The 5-chloro substituent is key to achieving this balance.[13]

Table 2: In Vitro Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole (2c) | MRSA | 3.125 | [11] |

| Indole-triazole (3d) | MRSA | 3.125 | [11] |

| Schiff Base (4) | Staphylococcus aureus | High Efficacy | [10] |

| Schiff Base (8) | Escherichia coli | High Efficacy | [10] |

| 5-chloroindole | Uropathogenic E. coli | 75 |[12] |

Experimental Protocols & Methodologies

The translation of a chemical scaffold into a therapeutic lead requires robust and reproducible experimental methods. The following protocols provide a self-validating framework for the synthesis and biological evaluation of these derivatives.

Synthesis Protocol: Preparation of a 5-Chloroindole-2-carbohydrazide Schiff Base

This protocol details the final step in creating the target derivatives, which is the condensation of the core carbohydrazide with an aldehyde. The rationale for this two-step approach is to first build the stable indole-hydrazide core, which can then be diversified in the final, often high-yielding, Schiff base formation step.

Objective: To synthesize 5-Chloro-N'-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide.[2]

Materials:

-

5-chloro-3-methyl-1H-indole-2-carbohydrazide (0.005 mol)

-

Cyclohexanone (0.006 mol)

-

Absolute Ethanol (15 mL)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (Buchner funnel)

Step-by-Step Procedure:

-

Reactant Setup: Combine 5-chloro-3-methyl-1H-indole-2-carbohydrazide (0.005 mol) and cyclohexanone (0.006 mol) in a 50 mL round-bottom flask. A slight excess of the ketone is used to ensure complete consumption of the limiting carbohydrazide.

-

Solvent Addition: Add 15 mL of absolute ethanol. Ethanol serves as an excellent solvent for both reactants and facilitates the removal of the water byproduct formed during the condensation reaction, driving the equilibrium towards the product.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 hours with continuous stirring. The elevated temperature provides the necessary activation energy for the nucleophilic attack of the hydrazide onto the ketone's carbonyl carbon.

-

Product Crystallization: After 3 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature, and then in an ice bath. The crude product should precipitate out of the solution as it becomes less soluble at lower temperatures.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product on the filter with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the final compound.[2]

Biological Assay Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The principle is that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line (e.g., A549).

Materials:

-

A549 human lung carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader (570 nm)

Step-by-Step Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

General Workflow for Screening and Development

Caption: A typical workflow for the discovery of bioactive 5-chloroindole derivatives.

Conclusion and Future Outlook

The 5-chloroindole-2-carbohydrazide scaffold is a validated platform for the development of potent biological agents. The synthetic accessibility and ease of diversification make it an attractive starting point for medicinal chemistry campaigns. Research has firmly established its potential in oncology and infectious diseases, with derivatives showing low nanomolar efficacy in inhibiting key cancer pathways and potent activity against drug-resistant microbes.[6]

Future research should focus on several key areas:

-

Target Deconvolution: For many of the most active compounds, the precise molecular target remains unknown. Advanced chemical biology techniques can help elucidate the mechanism of action, enabling more rational drug design.

-

Pharmacokinetic Profiling: While in vitro potency is high, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these derivatives are largely unexplored. Optimizing for drug-like properties will be critical for translating these leads into clinical candidates.

-

Exploration of New Therapeutic Areas: Given the scaffold's ability to interact with diverse biological targets, its potential in other areas, such as neurodegenerative diseases[15] and inflammatory disorders,[16] warrants further investigation.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to further unlock the therapeutic potential of this remarkable class of compounds.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. turkjps.org [turkjps.org]

- 12. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. (PDF) Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles [academia.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Medicinal Chemistry of 5-Chloro-1H-indole-2-carbohydrazide: A Technical Guide to a Versatile Scaffold

Foreword: The Enduring Legacy of the Indole Nucleus in Drug Discovery

The indole scaffold holds a privileged position in the landscape of medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs with profound physiological effects.[1][2] Its inherent ability to mimic the structure of tryptophan allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutic agents. The introduction of a chlorine atom at the 5-position of the indole ring, as seen in 5-chloro-1H-indole-2-carbohydrazide, significantly modulates the molecule's physicochemical properties, often enhancing its biological activity and providing a focal point for further structural diversification. This guide provides an in-depth exploration of the medicinal chemistry applications of this versatile scaffold, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into its synthesis, diverse biological activities, and the underlying structure-activity relationships that govern its therapeutic potential.

The Core Scaffold: Synthesis and Derivatization of 5-Chloro-1H-indole-2-carbohydrazide

The journey into the therapeutic applications of this scaffold begins with its synthesis. The most common and efficient route to 5-chloro-1H-indole-2-carbohydrazide involves the hydrazinolysis of its corresponding ethyl ester, ethyl 5-chloro-1H-indole-2-carboxylate.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-2-carbohydrazide

This protocol outlines the synthesis of the core carbohydrazide from its ester precursor.

Materials:

-

Ethyl 5-chloro-1H-indole-2-carboxylate

-

Hydrazine hydrate (99-100%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

A mixture of ethyl 5-chloro-1H-indole-2-carboxylate and an excess of hydrazine hydrate is taken in a round-bottom flask containing ethanol.

-

The reaction mixture is heated under reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the product.

-

The solid product is collected by filtration using a Buchner funnel, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum.

-

The purity of the resulting 5-chloro-1H-indole-2-carbohydrazide can be assessed by its melting point and spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

A Gateway to Diversity: The Synthesis of Schiff Bases and Metal Complexes

The carbohydrazide functional group is a versatile handle for creating a diverse library of derivatives, most notably Schiff bases and their corresponding metal complexes. The condensation reaction of the terminal amino group of the carbohydrazide with various aldehydes or ketones readily forms Schiff bases, which often exhibit enhanced biological activities.[1][3][4][5][6]

Furthermore, these Schiff base ligands can chelate with various transition metal ions (e.g., Cu(II), Co(II), Ni(II), Zn(II)) to form metal complexes.[7][8] This complexation can significantly augment the biological efficacy of the parent molecule, a phenomenon often attributed to changes in lipophilicity, geometry, and the introduction of the metal's own biological activity.

Therapeutic Frontiers: Unveiling the Biological Activities

The 5-chloro-1H-indole-2-carbohydrazide scaffold and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.

The Fight Against Microbes: Antimicrobial Applications

Derivatives of 5-chloro-1H-indole-2-carbohydrazide have shown significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[3][4][6] The antimicrobial efficacy is often enhanced in Schiff base derivatives and their metal complexes.

2.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of a compound's antimicrobial potency and is determined using a broth microdilution or agar dilution method.[9][10][11]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound stock solution

-

Standard antibiotic (positive control)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in the broth medium within the wells of the 96-well plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity

| Compound | Test Organism | MIC (µg/mL) |

| Derivative X | Staphylococcus aureus | 62.5[1] |

| Escherichia coli | 62.5[1] | |

| Candida albicans | 125[1] | |

| Derivative Y | Pseudomonas aeruginosa | 5[3] |

Targeting Cancer: Antiproliferative and Anticancer Applications

The indole nucleus is a well-established pharmacophore in oncology, and derivatives of 5-chloro-1H-indole-2-carbohydrazide have emerged as potent anticancer agents.[2][12][13][14][15] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes like cell proliferation and the induction of apoptosis.

2.2.1. Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of research points to the ability of indole derivatives to inhibit tubulin polymerization, a critical process for cell division.[13][16][17][18] By binding to the colchicine site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][16]

Structure-Activity Relationship (SAR) Insights for Tubulin Inhibitors:

-

Substitution at the N-1 position of the indole: Methyl substitution at this position has been shown to significantly enhance anticancer activity compared to unsubstituted analogues.[15]

-

Aryl groups at the 3-position: The presence of a phenyl group at the 3-position of the indole ring is often crucial for activity.

-

Substituents on the carbohydrazide moiety: The nature of the group attached to the carbohydrazide can dramatically influence potency. For instance, furan- and thiophene-containing derivatives have demonstrated strong tubulin inhibitory effects.[19]

2.2.2. Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[20]

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

96-well plates

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Data Presentation: Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

| Derivative 24f | HCT116 (Colon Cancer) | 8.1[12][13] |

| SW480 (Colon Cancer) | 7.9[13] | |

| Derivative 26 | A549 (Lung Cancer) | 0.19[19] |

| Derivative 27d | A549 (Lung Cancer) | 0.43[19] |

2.2.3. In Vivo Evaluation: Xenograft Tumor Models

Promising anticancer candidates are often evaluated in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice.[19][21][22][23][24]

Experimental Workflow for In Vivo Xenograft Studies:

Caption: A generalized workflow for evaluating the efficacy of anticancer compounds in a xenograft mouse model.

Combating Viral Infections: Antiviral Potential

Indole derivatives have demonstrated a broad spectrum of antiviral activities against various RNA and DNA viruses, including influenza virus, herpes simplex virus (HSV), and dengue virus.[10][22][24][25] The 5-chloro-1H-indole-2-carbohydrazide scaffold serves as a valuable starting point for the development of novel antiviral agents.

2.3.1. Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral replication.

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza)

-

Virus stock

-

Test compound

-

Cell culture medium

-

Agarose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in multi-well plates.

-

Virus Adsorption: The cell monolayer is infected with a known amount of virus.

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and agarose.

-

Incubation: The plates are incubated to allow for plaque formation.

-

Plaque Visualization: The cell monolayers are fixed and stained with crystal violet to visualize the plaques (zones of cell death).

-

Quantification: The number of plaques in the treated wells is compared to the untreated control to determine the percentage of viral inhibition.

Modulating the Inflammatory Response: Anti-inflammatory Properties

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Heterocyclic compounds, including indole derivatives, are being actively investigated as anti-inflammatory agents.[26][27][28][29]

2.4.1. In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized animal model for screening acute anti-inflammatory activity.[9][20][30]

Experimental Workflow for Carrageenan-Induced Paw Edema Assay:

Caption: A schematic representation of the experimental workflow for the carrageenan-induced paw edema model.

The "Why": Causality and Future Directions

The diverse biological activities of 5-chloro-1H-indole-2-carbohydrazide derivatives are a direct consequence of their structural features. The indole core provides a privileged scaffold for interacting with various biological targets. The 5-chloro substituent enhances lipophilicity, which can improve cell membrane permeability, and also alters the electronic properties of the indole ring, influencing its binding affinity to target proteins. The carbohydrazide moiety serves as a versatile linker, allowing for the introduction of a wide range of substituents that can be tailored to optimize potency and selectivity for a specific target.

Future research in this area will likely focus on:

-

Rational Drug Design: Utilizing computational tools like molecular docking to design derivatives with improved binding affinities and selectivity for specific targets.[31]

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

Exploration of Novel Therapeutic Targets: Screening libraries of these derivatives against a wider range of biological targets to uncover new therapeutic applications.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of the most promising candidates to assess their therapeutic potential and safety profiles.

The 5-chloro-1H-indole-2-carbohydrazide scaffold represents a rich and underexplored area of medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of the next generation of therapeutic agents.

References

-

Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed. Available from: [Link]

-

In Vivo Oncology Models for Drug Discovery. Available from: [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. Available from: [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available from: [Link]

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Available from: [Link]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. Available from: [Link]

-

Antiviral activity of indole derivatives - Ovid. Available from: [Link]

-

Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - RSC Publishing. Available from: [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - Semantic Scholar. Available from: [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery - PMC - NIH. Available from: [Link]

-

Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - ResearchGate. Available from: [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. Available from: [Link]

-

Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization | Bentham Science. Available from: [Link]

-

Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed. Available from: [Link]

-

Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - ResearchGate. Available from: [Link]

-

Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - ResearchGate. Available from: [Link]_

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. Available from: [Link]

-

Synthesis, Characterization and Molecular Docking Studies of 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic Acids | Asian Journal of Chemistry. Available from: [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. Available from: [Link]

-

Indole-Containing Metal Complexes and Their Medicinal Applications - ResearchGate. Available from: [Link]

-

Indole-Based Metal Complexes and Their Medicinal Applications - Preprints.org. Available from: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available from: [Link]

-

Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing. Available from: [Link]

-

Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed. Available from: [Link]

-

Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. Available from: [Link]

-

Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde - MDPI. Available from: [Link]

-

Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - Semantic Scholar. Available from: [Link]

-

Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: - NIH. Available from: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H. Available from: [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC. Available from: [Link]

-

REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. Available from: [Link]

-

Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives - MDPI. Available from: [Link]

-

Heterocyclic Anti-Inflammatory Agents: A Guide for Medicinal Chemists - ResearchGate. Available from: [Link]

Sources

- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 2. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijpras.com [ijpras.com]

- 10. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. actanaturae.ru [actanaturae.ru]

- 12. researchgate.net [researchgate.net]

- 13. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. benthamscience.com [benthamscience.com]

- 18. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

- 23. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 24. ovid.com [ovid.com]

- 25. (PDF) Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives [academia.edu]

- 26. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 27. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 31. asianpubs.org [asianpubs.org]

Mechanistic Profiling and Synthetic Workflows of 5-Halo-1H-Indole-2-Carbohydrazides: A Focus on 5-Chloro and 5-Bromo Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Indole-2-carbohydrazides are privileged pharmacophores in modern medicinal chemistry, serving as highly versatile building blocks for the synthesis of complex heterocyclic therapeutic agents. Among these, halogenated derivatives—specifically 5-chloro-1H-indole-2-carbohydrazide (CAS: 20948-67-8) and 5-bromo-1H-indole-2-carbohydrazide (CAS: 20948-71-4)—have garnered significant attention. These compounds are critical precursors for designing Schiff bases, hydrazones, and fused heterocyclic systems that act as potent tubulin polymerization inhibitors, anti-angiogenic agents, and apoptosis inducers.

This technical guide provides a rigorous comparative analysis of the 5-chloro and 5-bromo derivatives, detailing their physicochemical properties, the mechanistic causality behind their biological activity, and self-validating experimental protocols for their synthesis and evaluation.

Physicochemical Profiling & Causality in Drug Design

The strategic placement of a halogen atom at the 5-position of the indole ring is not arbitrary; it is a calculated structural modification designed to optimize target binding and pharmacokinetic properties.

Comparative Physicochemical Data

| Property | 5-Chloro-1H-indole-2-carbohydrazide | 5-Bromo-1H-indole-2-carbohydrazide |

| CAS Number | 20948-67-8 | 20948-71-4 |

| Molecular Formula | C9H8ClN3O | C9H8BrN3O |

| Molecular Weight | 209.63 g/mol | 254.08 g/mol |

| Halogen Electronegativity (Pauling) | 3.16 | 2.96 |

| Van der Waals Radius of Halogen | 1.75 Å | 1.85 Å |

| Primary Synthetic Role | Precursor for dual tubulin/aromatase inhibitors | Precursor for anti-angiogenic/VEGF inhibitors |

Mechanistic Causality: The Role of the 5-Halogen

In rational drug design, the indole core mimics natural substrates (such as tryptophan), facilitating cellular uptake and target recognition. The 5-position of the indole ring directly projects into the hydrophobic pocket of the Colchicine Binding Site (CBS) on

-

The Bromine Advantage (Steric Bulk & Lipophilicity): Bromine provides a larger van der Waals radius (1.85 Å) and greater lipophilicity compared to chlorine. This enhances deep hydrophobic interactions within the CBS, which often translates to superior anti-proliferative potency in vitro. Bromine substitution at this position has been shown to yield the most prominent anticancer activities against cell lines like HuCCA-1 and HepG2 (1)[1].

-

The Chlorine Advantage (Electronegativity & ADME Balance): Chlorine offers a higher electronegativity (3.16) and moderate steric bulk. While it may form slightly weaker hydrophobic contacts than bromine, the 5-chloro modification often improves the overall pharmacokinetic profile (ADME), reducing metabolic liability while maintaining potent cytotoxicity at the nanomolar level against breast cancer (MCF-7) cell lines (2)[2].

Biological Applications & Mechanistic Pathways

Tubulin Polymerization Inhibition (Anticancer)

Derivatives synthesized from these carbohydrazides act as potent microtubule-destabilizing agents. By condensing the 5-halo-1H-indole-2-carbohydrazide with various aldehydes, researchers generate hydrazones that bind to the CBS. This binding physically prevents the dimerization of

Anti-Angiogenic Activity

The 5-bromo derivatives have demonstrated exceptional utility in targeting defective angiogenesis. For instance, the derivative N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) has been shown to drastically downregulate VEGF gene expression. In ex vivo rat aorta ring (RAR) assays, it achieved an 87.37% reduction in blood vessel growth at 100 μg/ml (4)[4].

Mechanism of Action: 5-Halo-Indole Hydrazones inducing apoptosis via Colchicine Binding Site.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The physical and chemical changes observed during the steps inherently confirm the success of the reaction or assay.

Protocol 1: Synthesis of 5-Halo-1H-indole-2-carbohydrazides

This workflow converts the commercially available 5-halo-1H-indole-2-carboxylic acid into the highly reactive carbohydrazide building block (5)[5].

Step 1: Esterification

-

Suspend 1 equivalent of 5-chloro- or 5-bromo-1H-indole-2-carboxylic acid in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (

). -

Reflux the mixture for 8–12 hours.

-

Causality & Validation: The acid catalyzes the Fischer esterification. The reaction's success is validated by TLC (shift to a higher Rf value) and the dissolution of the starting suspension into a clear solution as the more soluble ethyl ester forms.

Step 2: Hydrazinolysis

-

Dissolve the resulting ethyl 5-halo-1H-indole-2-carboxylate in absolute ethanol.

-

Add an excess (typically 3-5 equivalents) of hydrazine hydrate (

). -

Reflux the mixture for 4–6 hours.

-

Cool the reaction mixture to 0–5 °C.

-

Causality & Validation: Hydrazine is a potent nucleophile due to the alpha-effect. It attacks the ester carbonyl, driving a nucleophilic acyl substitution. The self-validating aspect of this step is the spontaneous precipitation of the 5-halo-1H-indole-2-carbohydrazide upon cooling, as the hydrazide product is significantly less soluble in cold ethanol than the ester precursor. Collect the solid via vacuum filtration.

Synthetic Workflow: From 5-Halo-Indole-2-Carboxylic Acid to Bioactive Hydrazones.

Protocol 2: Tubulin Polymerization Assay (Fluorescence-Based)

To validate the mechanistic efficacy of the synthesized downstream derivatives, a kinetic tubulin polymerization assay is required.

-

Preparation: Pre-warm a 96-well half-area plate to 37 °C. Prepare a tubulin stock solution (e.g., Cytoskeleton, Inc. kit) in a buffer containing PIPES,

, EGTA, and GTP, supplemented with a fluorescent reporter (e.g., DAPI). -

Compound Incubation: Add the synthesized 5-halo-indole hydrazone derivatives (dissolved in DMSO) to the wells at varying concentrations (e.g., 1 µM to 10 µM). Include a vehicle control (DMSO) and a positive control (Colchicine or Combretastatin A-4).

-

Kinetic Measurement: Rapidly add the tubulin stock to the wells and immediately begin reading fluorescence (Excitation ~360 nm / Emission ~420 nm) every minute for 60 minutes at 37 °C.

-

Causality & Validation: The fluorescent reporter experiences a quantum yield increase only when incorporated into the hydrophobic pockets of polymerized microtubules. A successful 5-halo-indole inhibitor will competitively bind the CBS, preventing polymerization. The assay is self-validating: a flat or significantly depressed fluorescence curve relative to the vehicle control provides real-time, quantitative proof of microtubule destabilization.

References

- Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors Source: PubMed / NIH URL

- Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study Source: PubMed / NIH URL

- Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays Source: PubMed / NIH URL

- Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities Source: PMC / NIH URL

- Application Notes and Protocols: Synthesis of Anticancer Agents from 5-Methoxyindole-2-carboxylic Acid Source: BenchChem URL

Sources

- 1. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Therapeutic Potential of 5-Chloroindole Hydrazide Analogs: A Comprehensive Mechanistic and Methodological Guide

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, deeply embedded in the molecular architecture of numerous bioactive compounds, including the endogenous hormone melatonin (MLT). In recent years, the rational design of 5-chloroindole hydrazide and hydrazone analogs has emerged as a highly effective strategy for developing novel therapeutics. By introducing a highly electronegative chlorine atom at the 5-position of the indole ring and coupling it with a hydrazide/hydrazone linkage, researchers have unlocked potent antioxidant, anti-inflammatory, and enzyme-inhibitory properties.

As an Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural-activity relationships (SAR) and practical, self-validating benchtop methodologies. This guide provides a deep dive into the causality behind the therapeutic efficacy of these analogs and outlines robust protocols for their biological evaluation.

Pharmacological Rationale & Mechanisms of Action

The therapeutic versatility of 5-chloroindole hydrazides stems from their unique electronic and steric properties. The azomethine linkage (–NH–N=CH–) acts as a critical pharmacophore, while the halogenation at the 5-position serves a dual purpose: it increases the lipophilicity of the molecule for superior cellular membrane penetration and modulates the electron density of the indole ring to stabilize radical intermediates.

Antioxidant and Radical Scavenging (Melatonin Analogs)

Oxidative stress induces lipid peroxidation (LP) of cellular membranes, generating reactive carbonyl compounds that trigger apoptosis and tissue damage. 5-chloroindole hydrazide derivatives were specifically synthesized to mimic and surpass the antioxidant capacity of melatonin. The electron-withdrawing nature of the chlorine atom, paradoxically, helps delocalize electrons across the indole ring, forming a highly stable indolyl cation radical when the molecule donates a hydrogen atom to quench Reactive Oxygen Species (ROS). In vitro evaluations demonstrate that these analogs possess 1 [1], often outperforming MLT and standard antioxidants like BHT.

Aldose Reductase (AR) Inhibition

Aldose reductase is the rate-limiting enzyme in the polyol pathway, responsible for reducing toxic lipid aldehydes and converting excess glucose into sorbitol. Intracellular sorbitol accumulation causes osmotic stress, leading to secondary diabetic complications such as cataracts, neuropathy, and nephropathy. Halogen-substituted indole hydrazones have been identified as potent AR inhibitors. The 5-chloro substitution is critical; studies evaluating the2 [2] of these derivatives show a baseline 52–60% inhibitory activity, positioning them as viable candidates for preventing diabetic complications.

Anti-inflammatory and Antiplatelet Activity

Beyond ROS scavenging, the 5-chloroindole moiety significantly enhances anti-inflammatory responses. When cyclized into oxadiazole rings or linked to benzothiazole derivatives, compounds containing the 5-chloroindole core exhibited 3 [3]. Furthermore, in arylhydrazone series, halogen-substituted derivatives have demonstrated 4 [4], highlighting their cardiovascular therapeutic potential.

Mechanistic pathways of 5-chloroindole hydrazides in ROS scavenging and AR inhibition.

Quantitative Structural-Activity Relationship (SAR) Data

To understand the efficacy of these compounds, we must look at the quantitative data. The table below summarizes the biological activity of key 5-chloroindole hydrazide/hydrazone derivatives compared to standard reference drugs.

| Compound / Substitution | DPPH Scavenging (IC₅₀) | Superoxide Scavenging (% Inhibition at 1 mM) | AR Inhibition (%) at 10⁻⁵ M | Primary Therapeutic Target |

| 5-Chloroindole (2-chlorophenyl)hydrazone | 2 - 60 µM | 79 - 95% | ~55% | Antioxidant / Diabetic Complications |

| 5-Chloroindole (2,5-difluorophenyl)hydrazone | < 50 µM | > 80% | ~60% | Antioxidant / AR Inhibition |

| Melatonin (MLT) (Control) | > 100 µM | ~ 45% | N/A | Baseline Antioxidant Reference |

| BHT (Control) | 18 µM | ~ 85% | N/A | Synthetic Antioxidant Reference |

Data synthesized from in vitro evaluations of MLT-based analogue indole-hydrazide derivatives.

Experimental Methodologies: Self-Validating Protocols

As researchers, we must ensure that our assays are not just procedural, but self-validating systems. The following protocols detail the exact methodologies for evaluating the therapeutic potential of synthesized 5-chloroindole analogs, emphasizing the causality behind each step.

Protocol A: DPPH Radical Scavenging Assay

Objective: Quantify the hydrogen-donating ability of the synthesized analogs. Causality & Self-Validation: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color, absorbing strongly at 517 nm. When reduced by an antioxidant (like our indole analogs), it decolorizes to a pale yellow. A vehicle control (methanol + DPPH without the drug) must be run concurrently to establish a 100% absorbance baseline. This self-validates the assay by proving that any drop in optical density (OD) is strictly due to the analyte's antioxidant capacity, ruling out spontaneous solvent degradation.

Step-by-Step Workflow:

-

Preparation: Prepare a

M solution of DPPH in absolute methanol. Note: Methanol is chosen because it thoroughly dissolves both the lipophilic indole analogs and the DPPH radical. -

Dilution: Prepare serial dilutions of the 5-chloroindole hydrazide analogs (ranging from

to -

Incubation: Add 1 mL of the analog solution to 1 mL of the DPPH solution. Vortex vigorously. Incubate the mixture in complete darkness for 30 minutes at room temperature. Causality: DPPH is highly photosensitive; ambient light will cause artificial degradation, skewing the IC₅₀ results.

-

Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer against a methanol blank.

-

Validation: Run Melatonin and BHT concurrently as positive controls. Calculate the scavenging activity using the formula: % Inhibition =[(OD_control - OD_sample) / OD_control] × 100

Protocol B: In Vitro Rat Lung Aldose Reductase (AR) Inhibition Assay

Objective: Determine the efficacy of the analogs in preventing the polyol pathway cascade.

Causality & Self-Validation: This assay hinges on the continuous spectrophotometric monitoring of NADPH oxidation at 340 nm. AR catalyzes the reduction of D,L-glyceraldehyde, utilizing NADPH as a cofactor. As NADPH is oxidized to NADP⁺, absorbance at 340 nm decreases. The rate of this decrease is directly proportional to enzyme activity. By strictly testing the analogs at a

Step-by-Step Workflow:

-

Enzyme Isolation: Homogenize rat lung tissues in a

M sodium phosphate buffer (pH 6.2) and centrifuge at 10,000 × g for 30 minutes at 4°C. The supernatant serves as the crude AR enzyme source. -

Reaction Mixture Setup: In a quartz cuvette, combine

M sodium phosphate buffer (pH 6.2), -

Inhibitor Addition: Add the 5-chloroindole analog (dissolved in a minimal volume of DMSO) to achieve a final well concentration of

M. Self-Validation: Run a DMSO-only control well to ensure the solvent itself does not denature the AR enzyme. -

Initiation: Initiate the reaction by adding

mM D,L-glyceraldehyde (the substrate). -

Kinetic Monitoring: Monitor the decrease in absorbance at 340 nm for 3 to 5 minutes at 37°C. Calculate the percentage of inhibition relative to the uninhibited control reaction.

Step-by-step experimental workflow for the synthesis and biological validation of analogs.

Conclusion & Future Perspectives

The therapeutic potential of 5-chloroindole hydrazide analogs is vast, bridging multiple pharmacological domains from radical scavenging to enzyme inhibition. The strategic placement of the chlorine atom at the 5-position fundamentally upgrades the indole core, yielding compounds that outcompete endogenous protectors like melatonin in specific stress assays. Moving forward, drug development professionals should focus on optimizing the pharmacokinetic profiles of these analogs, transitioning from in vitro self-validating models to in vivo diabetic and inflammatory disease models.

References

- Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)

- Rat Lung Aldose Reductase Inhibition Capacity of Substituted Indole Hydrazide/Hydrazone Derivatives Source: FABAD Journal of Pharmaceutical Sciences URL

- Synthesis, Characterization and Biological Activity of Various Substituted Benzothiazole Derivatives Source: Chalcogen Letters URL

- Source: PubMed Central (PMC)

Sources

vendors and suppliers for 5-chloro-1H-indole-2-carbohydrazide

As a Senior Application Scientist, selecting the right building blocks and validating their integrity is the foundational step in any robust drug discovery program. 5-chloro-1H-indole-2-carbohydrazide (CAS: 20948-67-8) is a privileged pharmacophore widely utilized in the synthesis of biologically active heterocycles, particularly Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[1] and broad-spectrum antimicrobial agents[2].

This technical guide provides an in-depth analysis of the procurement, validation, and downstream synthetic utility of this critical intermediate, ensuring that your experimental workflows are built on self-validating, reproducible systems.

Chemical Identity & Pharmacophore Significance

The structural architecture of 5-chloro-1H-indole-2-carbohydrazide offers distinct mechanistic advantages in medicinal chemistry:

-

The Indole Core: Provides a rigid, planar scaffold capable of participating in

stacking and hydrogen bonding within target protein binding pockets. -

The 5-Chloro Substitution: The halogen atom modulates the electronic properties of the indole ring, lowers the pKa of the indole NH, and significantly increases the lipophilicity (LogP

3.8)[3], which is critical for membrane permeability and metabolic stability. -

The Carbohydrazide Moiety: Acts as a highly versatile bis-nucleophile. It serves as the primary anchor for cyclodehydration reactions, enabling the rapid construction of 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones[2][4].

Vendor Landscape & Procurement Strategy

When sourcing 5-chloro-1H-indole-2-carbohydrazide, researchers must balance purity, isotopic distribution fidelity, and scalability. The compound is typically available as an off-white to pale yellow crystalline powder. Below is a consolidated matrix of established suppliers[5][6].

Table 1: Vendor Procurement Matrix for CAS 20948-67-8

| Vendor / Supplier | Catalog ID | Typical Purity | Scale Availability | Lead Time |

| BLD Pharm | BD582489 | mg to kg (Bulk) | In-stock / 1-2 weeks | |

| Sigma-Aldrich | Custom / Partner | mg to g | Variable | |

| Enamine / Ambeed | Standard Building Block | mg to g | 1-3 weeks |

Strategic Note: Always request the Certificate of Analysis (CoA) for the specific lot being purchased. Trace heavy metal impurities from upstream cross-coupling reactions can poison downstream transition-metal-catalyzed steps.

Quality Control (QC) & Validation Protocol

Never assume vendor purity. Every new lot must be subjected to a self-validating QC workflow before integration into a synthetic pipeline.

Table 2: Quality Control Analytical Parameters

| Analytical Technique | Target Parameter | Diagnostic Marker |

| LC-MS (ESI+) | Molecular Weight & Isotopic Ratio | |

| Structural Integrity | Indole NH ( | |

| HPLC (UV 254 nm) | Chemical Purity | Single major peak > 95% AUC |

Step-by-Step Validation Methodology

-

Sample Preparation: Dissolve 1-2 mg of the compound in LC-MS grade Methanol for mass spectrometry, and 5-10 mg in anhydrous DMSO-

for NMR analysis. -

Isotopic Validation (Causality): The presence of the 5-chloro substituent provides a built-in validation mechanism. In the MS spectra, you must observe a 3:1 ratio between the

210.04 ( -

Proton Locking (Causality): The selection of DMSO-

as the NMR solvent is a deliberate choice. Protic solvents (like Methanol-

Downstream Synthetic Utility: 1,3,4-Oxadiazole Workflow

One of the most valuable applications of 5-chloro-1H-indole-2-carbohydrazide is its conversion into 2-(indol-2-yl)-1,3,4-oxadiazole derivatives, which are potent antimicrobial and anticancer scaffolds[2][4].

Mechanistic Rationale

Phosphorus oxychloride (POCl

Step-by-Step Cyclodehydration Protocol

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and an ice bath, combine 5-chloro-1H-indole-2-carbohydrazide (0.3 mmol) with the desired aromatic carboxylic acid (0.33 mmol, 1.1 equiv)[2][4].

-

Activation: Carefully add 10 mL of POCl

to the mixture while maintaining the flask in the ice bath to control the initial exothermic activation[4]. -

Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 105°C) for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane 1:1)[2].

-

Quenching (Self-Validating Step): Allow the mixture to cool to room temperature. Crucial Step: Slowly pour the mixture over crushed ice. The reaction of excess POCl

with water generates HCl and H -

Isolation: Filter the resulting solid under vacuum, wash thoroughly with cold distilled water to remove phosphate salts, and recrystallize from hot methanol to yield the pure product[2][4].

Synthetic workflow for indolyl-1,3,4-oxadiazoles via POCl3-mediated cyclodehydration.

References

-

[3] Title: 5-chloroindole-2-carboxylic acid azide - CAS号20948-95-2 - 摩熵化学 | Source: molaid.com | URL: 3

-

[1] Title: Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs | Source: molaid.com | URL: 1

-

[5] Title: 162081-27-8 | 5-Chloro-1-methyl-1H-indole-2-carbohydrazide - BLDpharm | Source: bldpharm.com | URL: 5

-

[6] Title: Cas 120-14-9, Veratraldehyde | lookchem (Sigma-Aldrich Supplier Data) | Source: lookchem.com | URL: 6

-

[2] Title: Synthesis of indole-based oxadiazoles and their interaction with bacterial peptidoglycan and SARS-CoV-2 main protease | Source: nih.gov | URL: 2

-

[4] Title: Application Notes and Protocols: Preparation of Indolyl-Oxadiazoles | Source: benchchem.com | URL: 4

Sources

- 1. 5-chloroindole-2-carboxylic acid azide - CAS号 20948-95-2 - 摩熵化学 [molaid.com]

- 2. Synthesis of indole-based oxadiazoles and their interaction with bacterial peptidoglycan and SARS-CoV-2 main protease: In vitro, molecular docking and in silico ADME/Tox study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-chloroindole-2-carboxylic acid azide - CAS号 20948-95-2 - 摩熵化学 [molaid.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 162081-27-8|5-Chloro-1-methyl-1H-indole-2-carbohydrazide|BLD Pharm [bldpharm.com]

- 6. lookchem.com [lookchem.com]

Methodological & Application

Advanced Synthesis and Metallation of 5-Chloro-1H-indole-2-carbohydrazide Schiff Bases

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Ligand Design, Transition Metal Complexation, and Pharmacological Screening

Executive Summary & Mechanistic Rationale

Indole-based Schiff bases represent a privileged class of pharmacophores in modern drug discovery. Specifically, the 5-chloro-1H-indole-2-carbohydrazide scaffold provides a rigid, highly tunable framework that functions as an excellent tridentate (O-N-N) ligand for transition metal complexation. The presence of the electronegative C5-chloro substituent enhances the molecule's overall lipophilicity and modulates the π-electron distribution across the indole ring, which significantly improves binding affinity to biological targets such as DNA and α-glucosidase.

This application note provides a field-proven, self-validating methodology for synthesizing 5-chloro-1H-indole-2-carbohydrazide, condensing it into a Schiff base, and generating bioactive transition metal complexes (e.g., Cu(II), Ni(II), Co(II)).

Causality in Experimental Design

-

Why a three-step synthesis? Direct reaction of indole-2-carboxylic acid with hydrazine is thermodynamically unfavorable due to acid-base salt formation. Converting the acid to an ethyl ester first establishes a highly reactive electrophilic center, ensuring a high-yielding nucleophilic acyl substitution during hydrazinolysis.

-

Why use glacial acetic acid in condensation? Schiff base formation requires precise electrophilic activation. A catalytic amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, increasing its susceptibility to nucleophilic attack by the hydrazide's primary amine. Excessive acid would protonate the amine, halting the reaction; therefore, strict catalytic dosing (1-2 drops) is critical.

-

Why buffer with Sodium Acetate during metallation? To form stable coordination complexes, phenolic or enolic hydroxyl groups on the Schiff base must be deprotonated. Sodium acetate acts as a mild base to buffer the reaction at pH 6.0–7.0. If the pH drops below 5, coordination fails; if it exceeds 8, insoluble metal hydroxides precipitate[1].

Experimental Workflows & Pathways

Fig 1: Step-by-step synthetic workflow of 5-chloro-1H-indole-2-carbohydrazide Schiff base complexes.

Step-by-Step Methodologies

Protocol A: Synthesis of 5-chloro-1H-indole-2-carbohydrazide (Precursor)

Self-Validation Checkpoint: The reaction is complete when Thin Layer Chromatography (TLC) shows the complete disappearance of the higher-Rf ester spot.

-

Esterification : Dissolve 5-chloro-1H-indole-2-carboxylic acid (0.01 mol) in 50 mL of absolute ethanol. Add 6 drops of concentrated H₂SO₄. Reflux for 6 hours. Neutralize, evaporate under reduced pressure, and collect the ethyl ester.

-

Hydrazinolysis : Dissolve the ester intermediate (0.01 mol) in 50 mL of absolute ethanol.

-

Addition : Slowly add hydrazine hydrate (80%, 1.5 mL) dropwise to the mixture while stirring. Caution: Hydrazine is highly toxic; perform in a fume hood.

-

Reflux : Heat the solution to reflux for 13 hours.

-

Isolation : Remove the solvent via rotary evaporation. Cool the residue and recrystallize from absolute ethanol to yield pure 5-chloro-1H-indole-2-carbohydrazide.

Protocol B: Condensation into Schiff Base Ligand

-

Preparation : In a 100 mL round-bottom flask, combine equimolar amounts (0.001 mol) of 5-chloro-1H-indole-2-carbohydrazide and an aromatic aldehyde (e.g., 3-formyl-2-hydroxy-1H-quinoline or salicylaldehyde) in 20 mL of absolute ethanol.

-

Catalysis : Add exactly 1–2 drops of glacial acetic acid.

-

Reaction : Reflux the mixture on a water bath for 7–8 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Purification : Cool the mixture to room temperature. Filter the separated solid, wash with 5 mL of cold ethanol, dry in a vacuum desiccator, and recrystallize from 1,4-dioxane to obtain the pure Schiff base[1].

Protocol C: Transition Metal Complexation (Cu, Ni, Co)

-

Dissolution : Dissolve 0.002 mol of the synthesized Schiff base in 30 mL of hot ethanol.

-

Metal Addition : Slowly add a hot ethanolic solution (15 mL) containing 0.002 mol of the respective metal chloride (e.g., CuCl₂·2H₂O).

-

Buffering : Add 0.5 g of aqueous-alcoholic sodium acetate to the mixture. Critical Step: Verify the pH is between 6.0 and 7.0 using pH paper.

-

Reflux : Reflux on a steam bath for 4 hours.

-

Recovery : Filter the resulting precipitated complex, wash with hot methanol, and dry over anhydrous calcium chloride[2].

Quantitative Data & Analytical Characterization

To verify the structural integrity of the synthesized compounds, spectral characterization must align with the established benchmarks. The formation of the azomethine bond (C=N) and the shift in frequencies upon metal coordination are the primary indicators of success.